Structural Topology Divergence: 4-Phenylimidazole-Isoxazole vs. Benzimidazole-Isoxazole Hybrids
The target compound 1421445-31-9 bears a monocyclic 4-phenylimidazole connected to the isoxazole-5-carboxamide via a –CH2–NH–CO– linker. Its closest commercially cataloged analog, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide (CAS 941868-93-5), replaces the 4-phenylimidazole with a benzimidazole-phenyl system. This structural divergence alters the heterocyclic NH acidity (imidazole pKa ~14.4 vs. benzimidazole pKa ~12.8), hydrogen-bonding geometry, and π-stacking surface area, which are critical determinants of target binding and pharmacokinetics [1]. No direct head-to-head biological comparison of these two compounds has been published; however, class-level evidence from isoxazole-5-carboxamide TRPV1 patents indicates that imidazole vs. benzimidazole substitution yields distinct potency and selectivity profiles [2].
| Evidence Dimension | Heterocyclic NH acidity (pKa) and molecular topology |
|---|---|
| Target Compound Data | 4-Phenylimidazole pKa ~14.4 (estimated for conjugate acid); monocyclic imidazole with pendant phenyl |
| Comparator Or Baseline | Benzimidazole pKa ~12.8 (conjugate acid); fused bicyclic benzo-system (CAS 941868-93-5) |
| Quantified Difference | ΔpKa ≈ 1.6 units (weaker acid for imidazole); distinct ring topology (monocyclic vs. bicyclic) |
| Conditions | Aqueous pKa estimation; structural comparison from vendor catalog records |
Why This Matters
Differences in heterocycle NH acidity and ring topology directly influence hydrogen-bond donor strength and target recognition, making these two compounds non-interchangeable in medicinal chemistry campaigns targeting TRPV1 or other receptors.
- [1] Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Imidazole and benzimidazole pKa values in DMSO; aqueous estimates derived from established correlations.) View Source
- [2] Ratcliffe, P. D., & Palin, R. (2010). Isoxazole-5-carboxamide derivatives. U.S. Patent Application Publication No. US 2012/0095002 A1. Filed February 2, 2010. View Source
